molecular formula C7H6BrNO2 B170676 2-Bromo-3-nitrotoluene CAS No. 41085-43-2

2-Bromo-3-nitrotoluene

Cat. No. B170676
Key on ui cas rn: 41085-43-2
M. Wt: 216.03 g/mol
InChI Key: GCAAVRIWNMTOKB-UHFFFAOYSA-N
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Patent
US04339457

Procedure details

A stirred solution of 75.0 grams (0.493 mole) of 2-methyl-6-nitroaniline and 40 ml of aqueous 48% hydrobromic acid in 135 ml of water was cooled to 0° C. and a solution of 36.2 grams (0.510 mole) of sodium nitrate in 60 ml of water was added dropwise during a one hour period. Upon complete addition the mixture was filtered through glass wool into a large dropping funnel. This solution was added dropwise to a second solution of 77.8 grams (0.542 mole) of cuprous bromide in 165 ml of aqueous 48% hydrobromic acid that was being stirred at 15° C. Upon complete addition the reaction mixture was stirred at 15° C. for a few minutes then was allowed to warm to ambient temperature where it stirred for one hour. The reaction mixture stood for 16 hours then was heated to 60° C. where it stirred for two hours. The reaction mixture was subjected to steam distillation. The distillate was extracted with three portions of 150 ml each of methylene chloride. The combined extracts were washed with two portions of 150 ml each of aqueous 2 N sodium hydroxide and five portions of 200 ml each of an aqueous solution saturated with sodium chloride (until the wash was pH-7). The organic layer was dried with magnesium sulfate while being slurried with decolorizing carbon. The mixture was filtered and the filtrate concentrated under reduced pressure to give 6.6 grams of 2-bromo-3-nitrotoluene; mp 36°-41° C. The nmr spectrum was consistent with the proposed structure. The pot residue from the steam distillation was extracted with 400 ml of methylene chloride. The extract was washed with aqueous 2 N sodium hydroxide then with an aqueous solution saturated with sodium chloride (until the salt wash was pH-7). The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 18.0 grams of 2-bromo-3-nitrotoluene, which was combined with the 6.6 grams of above to give a total yield of 24.6 grams.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
77.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1N.[BrH:12].[N+]([O-])([O-])=O.[Na+]>O>[Br:12][C:3]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous bromide
Quantity
77.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was being stirred at 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through glass wool into
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 15° C. for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then was heated to 60° C. where it
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with three portions of 150 ml each of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with two portions of 150 ml each of aqueous 2 N sodium hydroxide and five portions of 200 ml each of an aqueous solution saturated with sodium chloride (until the wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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